Methyl 3-[2-(dimethylamino)acetamido]propanoate
Description
Properties
IUPAC Name |
methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)6-7(11)9-5-4-8(12)13-3/h4-6H2,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGMRCESSDDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696128-99-0 | |
| Record name | methyl 3-[2-(dimethylamino)acetamido]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(dimethylamino)acetamido]propanoate typically involves the reaction of dimethylaminoacetyl chloride with methyl 3-aminopropanoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(dimethylamino)acetamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(dimethylamino)acetamido]propanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(dimethylamino)acetamido]propanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethylamino)propanoate
- Methyl N,N-dimethyl-β-alanine
- Methyl N,N-dimethyl-β-aminopropionate
Uniqueness
Methyl 3-[2-(dimethylamino)acetamido]propanoate stands out due to its unique structural features, which confer specific reactivity and binding properties. The presence of both the dimethylamino and acetyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications .
Biological Activity
Methyl 3-[2-(dimethylamino)acetamido]propanoate, with the CAS number 1696128-99-0, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing available data from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
This compound is an amino acid ester derivative. The structural formula can be represented as follows:
This compound features a methyl ester group, a dimethylamino group, and an acetamido moiety, which contribute to its potential biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function as an enzyme inhibitor or modulator of cellular pathways:
- Enzyme Inhibition : The presence of the dimethylamino group suggests potential interactions with enzymes involved in metabolic processes.
- Cell Signaling Modulation : The acetamido moiety may influence receptor interactions, altering downstream signaling cascades related to cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluating various amino acid esters found that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for traditional antibiotics.
- Cancer Cell Line Studies : In another investigation, this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to control treatments .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth | |
| Anticancer | Induction of apoptosis in HeLa cells | |
| Enzyme Inhibition | Potential modulation of metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. What are the established synthesis routes for Methyl 3-[2-(dimethylamino)acetamido]propanoate, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, including condensation and acylation processes. Key steps include:
- Amide bond formation between dimethylaminoacetic acid derivatives and methyl propanoate precursors.
- pH and temperature control (e.g., maintaining 0–5°C during acylation to prevent side reactions).
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient activation .
Yield optimization requires rigorous purification (e.g., column chromatography) and monitoring via TLC or HPLC.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR identify functional groups (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, ester carbonyl at δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for CHNO: calc. 201.1238, observed 201.1235) .
- HPLC : Purity assessment (>95% is standard for biological assays) .
Q. What are the common chemical reactions involving this compound, and how are they methodologically executed?
- Oxidation : Converts ester groups to carboxylic acids using KMnO or CrO under acidic conditions .
- Reduction : LiAlH reduces the ester to a primary alcohol, requiring anhydrous conditions .
- Substitution : Nucleophilic displacement at the dimethylamino group with alkyl halides (e.g., methyl iodide for quaternary ammonium derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during derivatization?
- Temperature : Lower temperatures (e.g., 0–10°C) reduce side reactions in acylation steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) improves coupling efficiency in amide formation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Impurity analysis : Check for residual solvents (e.g., DMSO-d peaks in NMR) or unreacted starting materials via LC-MS .
- Tautomerism/rotamers : Variable-temperature NMR resolves dynamic effects (e.g., dimethylamino group rotation) .
- X-ray crystallography : Resolves ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for biological applications?
- Molecular docking : Predict binding affinity to targets like neurotransmitter receptors (e.g., acetylcholine receptors) using software like AutoDock .
- Comparative analogs : Synthesize derivatives with modified ester groups (e.g., ethyl instead of methyl) or dimethylamino substituents to assess solubility and activity changes .
- Pharmacokinetic assays : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with membrane permeability .
Q. What mechanistic hypotheses explain its potential neuropharmacological activity?
- Receptor modulation : The dimethylamino group may mimic acetylcholine’s quaternary ammonium moiety, competitively inhibiting acetylcholinesterase (AChE) .
- Ion channel effects : Electrophysiology studies (e.g., patch-clamp) can test blockade of voltage-gated Na/K channels .
- Metabolite profiling : LC-MS/MS identifies bioactive metabolites (e.g., hydrolyzed propanoic acid derivatives) in cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
